molecular formula C7H5BrF2Zn B15065062 2,6-Difluoro-benzylzinc bromide

2,6-Difluoro-benzylzinc bromide

Katalognummer: B15065062
Molekulargewicht: 272.4 g/mol
InChI-Schlüssel: GCXVBPCJIZAPER-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,6-Difluoro-benzylzinc bromide is an organozinc compound that is widely used in organic synthesis. It is known for its reactivity and versatility in forming carbon-carbon bonds, making it a valuable reagent in various chemical reactions. The compound is characterized by the presence of two fluorine atoms on the benzene ring, which can influence its reactivity and properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2,6-Difluoro-benzylzinc bromide can be synthesized through the reaction of 2,6-difluorobenzyl bromide with zinc in the presence of a suitable solvent. The reaction typically involves the use of anhydrous conditions to prevent the formation of unwanted by-products. The general reaction can be represented as follows:

2,6-Difluorobenzyl bromide+Zinc2,6-Difluoro-benzylzinc bromide\text{2,6-Difluorobenzyl bromide} + \text{Zinc} \rightarrow \text{this compound} 2,6-Difluorobenzyl bromide+Zinc→2,6-Difluoro-benzylzinc bromide

Industrial Production Methods

Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification and crystallization to obtain the compound in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

2,6-Difluoro-benzylzinc bromide undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc-bromide bond is replaced by other nucleophiles.

    Coupling Reactions: It is commonly used in coupling reactions such as the Suzuki-Miyaura coupling, where it forms carbon-carbon bonds with aryl halides.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

    Catalysts: Palladium catalysts are often used in coupling reactions to facilitate the formation of carbon-carbon bonds.

    Solvents: Anhydrous solvents such as tetrahydrofuran (THF) are typically used to maintain the reactivity of the compound.

Major Products

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound.

Wissenschaftliche Forschungsanwendungen

2,6-Difluoro-benzylzinc bromide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis to form carbon-carbon bonds.

    Biology: It can be used to modify biomolecules for studying their functions and interactions.

    Medicine: The compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: It is employed in the production of fine chemicals and specialty materials.

Wirkmechanismus

The mechanism of action of 2,6-Difluoro-benzylzinc bromide involves the formation of a reactive intermediate that can undergo various chemical transformations. The zinc atom in the compound acts as a Lewis acid, facilitating the formation of carbon-carbon bonds by stabilizing the transition state. The presence of fluorine atoms on the benzene ring can influence the reactivity and selectivity of the compound in different reactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2,6-Difluorobenzyl bromide
  • 2,6-Difluorotoluene
  • 2,6-Difluorobenzyl alcohol

Uniqueness

2,6-Difluoro-benzylzinc bromide is unique due to its ability to form stable organozinc intermediates that can participate in a wide range of chemical reactions. The presence of fluorine atoms enhances its reactivity and selectivity, making it a valuable reagent in organic synthesis.

Eigenschaften

Molekularformel

C7H5BrF2Zn

Molekulargewicht

272.4 g/mol

IUPAC-Name

zinc;1,3-difluoro-2-methanidylbenzene;bromide

InChI

InChI=1S/C7H5F2.BrH.Zn/c1-5-6(8)3-2-4-7(5)9;;/h2-4H,1H2;1H;/q-1;;+2/p-1

InChI-Schlüssel

GCXVBPCJIZAPER-UHFFFAOYSA-M

Kanonische SMILES

[CH2-]C1=C(C=CC=C1F)F.[Zn+2].[Br-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.